molecular formula C21H28N6O4 B2561027 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2561027
M. Wt: 428.5 g/mol
InChI Key: OMSMJYPZMSWJQO-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure. The molecule features:

  • 1,3-Dimethyl groups at the N(1) and N(3) positions, enhancing metabolic stability compared to unmethylated analogs .
  • 7-Butyl substitution, which increases lipophilicity and may influence tissue penetration .
  • 8-Piperazinylmethyl moiety modified with a furan-2-carbonyl group, a structural motif designed to optimize receptor binding and pharmacokinetic properties.

This compound is hypothesized to target adenosine or serotonin receptors, given structural similarities to ligands described in the literature .

Properties

IUPAC Name

7-butyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-4-5-8-27-16(22-18-17(27)20(29)24(3)21(30)23(18)2)14-25-9-11-26(12-10-25)19(28)15-7-6-13-31-15/h6-7,13H,4-5,8-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMJYPZMSWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N6O4C_{24}H_{27}N_{6}O_{4} with a molecular weight of approximately 463.5 g/mol. The structure incorporates a purine core, a furan ring, and a piperazine moiety, which are known to interact with various biological targets.

PropertyValue
Molecular FormulaC24H27N6O4C_{24}H_{27}N_{6}O_{4}
Molecular Weight463.5 g/mol
Structural FeaturesPurine core, furan ring, piperazine moiety

Biological Activities

Research indicates that compounds similar to 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:

  • Anticancer Properties : By inhibiting PI3K and B-Raf pathways, these compounds may exert anti-cancer effects.
  • Neuroprotective Effects : The piperazine derivative may offer neuroprotective benefits by modulating neurotransmitter systems.
  • Antioxidant Activity : Similar structures have shown potential antioxidant properties that could mitigate oxidative stress.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Xanthine Derivatives : A study demonstrated that xanthine derivatives could inhibit tumor growth in vitro by targeting the PI3K pathway .
  • Piperazine Compounds in Neurology : Research highlighted the neuroprotective effects of piperazine derivatives in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Purification

The synthesis of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Each step requires precise control over reaction conditions to ensure high yields and purity:

  • Formation of the Purine Core : Initial cyclization reactions to form the purine structure.
  • Introduction of Functional Groups : Subsequent steps involve adding the furan and piperazine groups through nucleophilic substitutions.
  • Purification : Final products are purified using chromatography techniques to achieve the desired purity levels.

Potential Applications

Given its structural characteristics and preliminary biological findings, this compound could have applications in:

  • Cancer Therapy : Targeting specific signaling pathways involved in tumor growth.
  • Neurological Disorders : Developing treatments for neurodegenerative diseases by leveraging its neuroprotective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 7) Substituents (Position 8) Pharmacological Activity Reference
7-Butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-purine-2,6-dione (Target) Butyl Piperazinylmethyl + furan-2-carbonyl Hypothesized 5-HT receptor modulation; potential CNS activity
7-Benzyl-8-((4-(3-chlorophenyl)piperazin-1-yl)butylamino)-1,3-dimethyl-purine-2,6-dione Benzyl Piperazinylbutylamino + 3-chlorophenyl Mixed 5-HT1A/5-HT2A/5-HT7 affinity; antidepressant/anxiolytic effects in vivo
8-((4-Ethylpiperazin-1-yl)methyl)-1,3-dimethyl-purine-2,6-dione H Piperazinylmethyl + ethyl Not explicitly reported; likely lower receptor affinity due to lack of aromatic groups
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-purine-2,6-dione Methyl Piperazinyl + propargyl Anticancer activity (in silico assessment)
8-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-purine-2,6-dione H Piperazinylmethyl + 3-chlorophenyl High 5-HT1A/5-HT7 affinity (predicted via structural similarity)

Key Observations

Benzyl analogs (e.g., ) exhibit strong serotonin receptor affinity, suggesting aromaticity at position 7 is critical for CNS activity.

Position 8 Modifications :

  • Furan-2-carbonyl vs. 3-chlorophenyl : The furan group offers a smaller aromatic surface compared to chlorophenyl, which may reduce off-target interactions (e.g., dopamine D2 receptors) while retaining 5-HT receptor binding .
  • Propargyl substitution (as in ) introduces alkyne functionality, enabling click chemistry for bioconjugation but may reduce metabolic stability.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves piperazine alkylation with a furan-2-carbonyl chloride, analogous to methods in .
  • In contrast, chlorophenyl-substituted analogs (e.g., ) require Ullmann or Buchwald-Hartwig coupling, increasing complexity .

Biological Activity :

  • The 3-chlorophenyl-piperazinyl derivative (CID 1089304, ) is predicted to have high 5-HT1A/5-HT7 affinity due to halogen-π interactions.
  • The furan-carbonyl group in the target compound may balance receptor selectivity and solubility, avoiding the cytotoxicity seen in some chlorophenyl derivatives .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Cyclization of purine precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., DMF or ethanol) .
  • Piperazine coupling : Reacting the purine core with 4-(furan-2-carbonyl)piperazine using coupling agents like HATU or DCC .
  • Optimization strategies :
  • Use automated synthesis platforms for reproducibility.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography or recrystallization .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan-carbonyl-piperazine linkage) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 428.49 g/mol) .

Q. How do physicochemical properties (e.g., LogP, solubility) influence its drug-likeness?

  • Methodological Answer : Key parameters include:
PropertyValueRelevance
LogP1.67Predicts membrane permeability
Polar Surface Area72.72 ŲIndicates blood-brain barrier penetration potential
  • Experimental validation : Use shake-flask assays for LogP and Caco-2 cell models for permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?

  • Methodological Answer : Design analogs with variations in:
  • Piperazine substituents (e.g., furan-2-carbonyl vs. benzyl groups).
  • Alkyl chain length (butyl vs. pentyl/heptyl).
  • Biological testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition).
  • Example SAR table :
Compound ModificationIC₅₀ (µM)Target Activity
7-Pentyl, 8-(4-ethylpiperazine)15Antitumor
7-Benzyl, 8-(piperazine)20Antitumor
Target compound 10Hypothetical improved activity

Q. How can contradictions in reported biological activities (e.g., antiviral vs. antitumor) be resolved?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for antitumor, Huh-7 for antiviral) to minimize variability .
  • Structural validation : Confirm batch-to-batch consistency via NMR and XRD to rule out impurities .
  • Target profiling : Employ proteome-wide screens (e.g., kinase panels) to identify off-target effects .

Q. What methodologies are suitable for elucidating its mechanism of action?

  • Methodological Answer :
  • Molecular docking : Simulate binding to targets like viral polymerases or adenosine receptors using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified enzymes .
  • CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .

Q. How can reaction pathways be optimized for selective functionalization (e.g., oxidation vs. substitution)?

  • Methodological Answer :
  • Oxidation : Use mild agents like mCPBA to avoid over-oxidation of the furan moiety .
  • Substitution : Employ Mitsunobu conditions for piperazine methylation while preserving the purine core .
  • Monitoring : Track regioselectivity via LC-MS/MS to identify dominant reaction pathways .

Q. What in vitro assays assess its pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP450 inhibition : Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6 .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

Data Contradiction Analysis

  • Example Contradiction : Antitumor activity varies between IC₅₀ = 10 µM (hypothetical) and 15–25 µM in related compounds .
    • Resolution :
  • Compare substituent effects (e.g., furan-carbonyl vs. benzyl groups) using isogenic cell lines.
  • Validate via xenograft models to account for in vivo metabolic differences .

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